N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent reacts with the intermediate compound.
Attachment of the Chloro-Methoxyphenyl Group: This step involves the coupling of the chloro-methoxyphenyl group to the pyrrolo[3,4-d][1,2,3]triazole core, typically using a coupling agent and a base to promote the reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and concentration to suit large-scale production.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.
Pharmacology: Studying its effects on biological systems and its potential therapeutic benefits.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
- N-(5-chloro-2-methoxyphenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H15ClFN5O4 |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15ClFN5O4/c1-30-14-7-2-10(20)8-13(14)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-3-11(21)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) |
InChI Key |
VUVKKZUXXQAZDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Origin of Product |
United States |
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